Collagenase I - 9001-12-1

Collagenase I

Catalog Number: EVT-1740207
CAS Number: 9001-12-1
Molecular Formula: C60H100N2
Molecular Weight: 849.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Collagenase I is primarily sourced from the bacterium Clostridium histolyticum, which is known for its ability to produce several collagenases. It can also be found in other organisms, including mammals, where it is secreted by fibroblasts and other connective tissue cells. The enzyme's activity is regulated by various factors, including tissue microenvironment and specific inhibitors.

Classification

Collagenase I falls under the category of matrix metalloproteinases, which are characterized by their dependence on zinc ions for catalytic activity. These enzymes are further classified based on their substrate specificity and structural features. Collagenase I specifically targets native and denatured collagens, making it vital for collagen turnover in both healthy and diseased tissues.

Synthesis Analysis

Methods

The synthesis of collagenase I can be achieved through several methods:

  1. Microbial Fermentation: The most common method involves cultivating Clostridium histolyticum in controlled fermentation conditions to maximize enzyme yield.
  2. Recombinant DNA Technology: Genetic engineering techniques can be used to produce collagenase I in host cells such as bacteria or yeast, allowing for easier purification and higher yields.
  3. Cell Culture Systems: Collagenase can also be synthesized by fibroblast cell cultures, where the enzyme's production can be induced by specific growth factors or cytokines.

Technical Details

The fermentation process typically requires anaerobic conditions to support the growth of Clostridium histolyticum. The culture medium often contains nutrients that promote bacterial growth while minimizing contamination. Following fermentation, collagenase I is purified using techniques such as ion-exchange chromatography or affinity chromatography to isolate the active enzyme from other proteins.

Molecular Structure Analysis

Structure

Collagenase I has a complex three-dimensional structure that includes several distinct domains:

  • Catalytic Domain: Contains the active site where substrate binding and catalysis occur.
  • Propeptide Domain: Inhibits premature activation of the enzyme; must be cleaved for full activity.
  • C-Terminal Domain: Involved in substrate specificity and interaction with other proteins.

Data

The molecular weight of collagenase I is approximately 45 kDa. Its structure has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing the arrangement of its zinc-binding site crucial for its enzymatic function.

Chemical Reactions Analysis

Reactions

Collagenase I catalyzes the hydrolysis of peptide bonds in collagen molecules, leading to the breakdown of collagen fibers into smaller peptides. This reaction involves:

  • Substrate Binding: The enzyme binds to the triple helical structure of collagen.
  • Cleavage Reaction: Water molecules are used to cleave peptide bonds, facilitated by the zinc ion at the active site.

Technical Details

The reaction mechanism involves coordination of the zinc ion with a water molecule, which subsequently attacks the carbonyl carbon of the peptide bond. This results in the formation of a tetrahedral intermediate that eventually collapses to release peptide fragments.

Mechanism of Action

Process

The action of collagenase I can be described in several steps:

  1. Substrate Recognition: The enzyme recognizes and binds to specific sites on the collagen molecule.
  2. Activation: The presence of zinc ions activates the catalytic site.
  3. Hydrolysis: The enzyme catalyzes the hydrolysis of peptide bonds within collagen.
  4. Release: The resulting peptide fragments are released from the active site, allowing for further degradation or remodeling processes.

Data

Studies have shown that collagenase I exhibits a preference for cleaving at specific sites within the collagen molecule, which may vary depending on factors such as pH and temperature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers; optimal activity often observed at physiological pH (around 7.4).

Chemical Properties

  • Stability: Collagenase I is sensitive to heat and extreme pH conditions; optimal activity is generally maintained between 37°C and 42°C.
  • Enzymatic Activity: Measured using substrates like gelatin or native collagen; activity can be quantified using fluorometric assays.

Relevant data indicate that collagenase I retains significant activity over a wide range of temperatures but shows decreased stability when exposed to prolonged heat or acidic conditions.

Applications

Scientific Uses

Collagenase I has numerous applications in scientific research and medicine:

  • Tissue Dissociation: Commonly used in cell culture techniques to dissociate tissues into single-cell suspensions for various assays.
  • Wound Healing Research: Investigated for its role in tissue remodeling during wound healing processes.
  • Cancer Research: Studied for its involvement in tumor invasion and metastasis due to its ability to degrade extracellular matrix components.
  • Osteoarthritis Studies: Utilized to understand cartilage degradation mechanisms by analyzing its effects on chondrocytes.
Historical Development and Classification of Collagenase I

Discovery and Early Characterization in Clostridium histolyticum

Collagenase I was first isolated from the anaerobic bacterium Clostridium histolyticum in the 1950s by Mandl and colleagues. Their pioneering work demonstrated that culture filtrates of this bacterium contained potent enzymatic activity capable of digesting native collagen—a property previously unknown in other proteases. This "crude collagenase" preparation was observed to degrade connective tissues efficiently under physiological conditions, distinguishing it from vertebrate collagenases that only cleave collagen at specific sites [6] [10]. Early biochemical studies revealed that the collagenolytic activity depended on zinc and calcium ions for stability and function, with optimal activity at pH 6.3–8.8 [2] [10]. The enzyme’s ability to hydrolyze the triple-helical structure of collagen at multiple Yaa-Gly bonds (within the repeating Gly-Xaa-Yaa sequence) was identified as its signature mechanism [8] [10].

YearDiscoverySignificance
1953First isolation from C. histolyticum by Mandl et al.Identified collagen-degrading enzymatic activity in bacterial extracts
1959Commercial availability (Worthington Biochemical)Enabled standardized research applications
1968–1984Purification of multiple collagenase isoformsRevealed heterogeneity in molecular weights (68–130 kDa) and substrate preferences

Evolution of Classification Systems: From Crude Preparations to Molecular Typing

Initial classifications of C. histolyticum collagenases relied on empirical observations of their tissue-dissociation efficacy. "Crude collagenase" referred to complex mixtures containing:

  • Class I enzymes (e.g., ColG): High activity against native collagen.
  • Class II enzymes (e.g., ColH): Higher activity against synthetic peptides like FALGPA.
  • Auxiliary proteases: Clostripain, trypsin-like proteases, and neutral proteases [6] [7].

The Bond and Van Wart studies (1984) revolutionized this field by chromatographically separating seven distinct collagenases (α, β, γ, η, δ, ε, ζ) and categorizing them into Class I (primarily collagenolytic) and Class II (broad proteolytic activity) based on substrate preferences and stability profiles [6] [10]. This was further refined by molecular typing:

  • Collagenase I (ColG): Encoded by the colG gene (936 amino acids), prefers insoluble collagen.
  • Collagenase II (ColH): Encoded by colH (1,021 amino acids), favors small peptides [8] [10]. Commercial products (e.g., Sigma’s Type I collagenase) were subsequently standardized by balancing ColG and ColH ratios for specific applications like hepatocyte isolation [2] [7].

Differentiation of Collagenase I Within the MEROPS M9 Family

Collagenase I is classified under the MEROPS M9 family of metallopeptidases, specifically subfamily M9B. Key differentiating features include:

Structural and Functional Attributes

  • Domain Architecture: Collagenase I (ColG) contains a catalytic domain with a HEXXH zinc-binding motif, one polycystic kidney disease (PKD)-like domain, and two collagen-binding domains (CBDs). This contrasts with ColH (Class II), which has two PKD domains and one CBD [4] [10].
  • Substrate Specificity: Cleaves Yaa↓Gly bonds in the collagen triple helix. Unlike vertebrate collagenases (e.g., MMP-1), it makes multiple cleavages across all three α-chains, yielding small peptides [8] [10].
  • Inhibitors: Suppressed by metal chelators (EDTA, EGTA), heavy metals (Hg²⁺, Cd²⁺), and thiol compounds (cysteine), but unaffected by serine protease inhibitors [4] [10].

M9 Family Subdivision

Table 2: M9 Subfamily Characteristics

SubfamilyRepresentative EnzymeMolecular MassKey ActivityDistinguishing Feature
M9AVibrio collagenase80–93 kDaCleaves Xaa-Gly bonds in collagenHydrolyzes Pz-Pro-Leu-Gly-Pro-D-Arg peptide
M9BCollagenase I (ColG)68–125 kDaDegrades helical collagens I, II, IIIMulti-domain structure with CBD/PKD domains

Collagenase I’s genetic identity (colG) and its synergistic role with Class II enzymes in tissue dissociation underscore its unique position within the M9B subfamily. While Vibrio collagenases (M9A) cleave single peptide bonds, Collagenase I completely solubilizes collagen fibrils, a trait critical for biomedical applications like cell isolation [4] [7] [10].

All compound names mentioned: Collagenase I (ColG), Collagenase II (ColH), Clostripain, Neutral Protease, FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala), Pz peptide (Pz-Pro-Leu-Gly-Pro-D-Arg).

Properties

CAS Number

9001-12-1

Product Name

Collagenase I

IUPAC Name

(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene

Molecular Formula

C60H100N2

Molecular Weight

849.4 g/mol

InChI

InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3/t43-,44-,49?,50?,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-/m0/s1

InChI Key

YRQNKMKHABXEJZ-UVQQGXFZSA-N

SMILES

CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C

Canonical SMILES

CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC[C@@]4([C@@]3(CC5=C(C4)N=C6C[C@]7([C@@](CCC8[C@@]7(CC[C@]9([C@]8(CC[C@@H]9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C

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